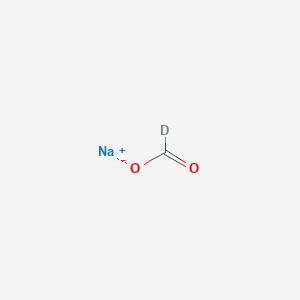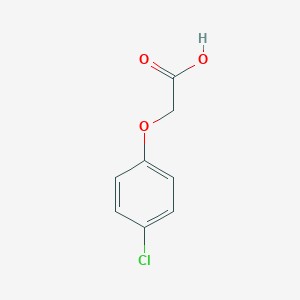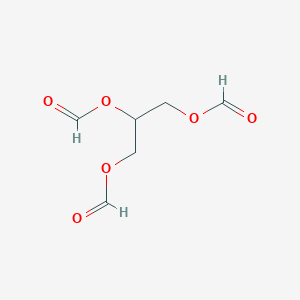
Natriumformiat-d
Übersicht
Beschreibung
Sodium formate-d (NaF) is an organic compound that is widely used in various scientific research applications. It is a white, odorless and crystalline compound with a molecular formula of C2H2NaO2. It is a common reagent in organic synthesis, and is also used as an additive in food and pharmaceuticals. NaF has been used in a variety of scientific research applications, including biochemical and physiological effects, synthesis methods, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Latente Wärme-Wärmespeicher
Natriumformiat-d wird als ein mögliches Phasenwechselmaterial (PCM) für die latente Wärme-Wärmespeicherung untersucht, insbesondere für Anwendungen bei mittleren bis hohen Temperaturen (bis zu 250 °C). Seine thermophysikalischen Eigenschaften, wie z. B. die Stabilität über thermische Zyklen und die Nichtkorrosivität, machen es für die Speicherung von Wärmeenergie in industriellen Prozessen geeignet .
Wasserstoffproduktion
Die Dehydrierung von this compound ist eine vielversprechende Methode zur Produktion von Wasserstoffgas. Diese saubere und nachhaltige Energiequelle kann durch katalysierte Reaktionen mit this compound erzeugt werden, die Wasserstoffgas und Kohlendioxid produzieren .
Formaldehydproduktion
In der chemischen Industrie dient this compound als Formylierungsmittel bei der Synthese von Formaldehyd. Diese Verbindung ist ein wichtiger Bestandteil bei der Herstellung von Harzen, Klebstoffen und verschiedenen anderen Produkten .
Heterogene Katalyse
This compound dient als ein opfernder Elektronendonator in der heterogenen Katalyse. Es erleichtert Oxidationsreaktionen, die in verschiedenen chemischen Prozessen unerlässlich sind .
Organische Synthese
Die Verbindung wird in organischen Synthesereaktionen eingesetzt, einschließlich der Synthese von Alkoholen, Säuren und Estern. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem wertvollen Reagenz in organisch-chemischen Laboren .
Metallextraktion
This compound findet Anwendung in hydrometallurgischen Verfahren zur Metallextraktion. Es hilft bei der Extraktion von Metallen aus ihren Erzen, was ein entscheidender Schritt in der Metallproduktionsindustrie ist .
Umweltliche Aspekte
Während this compound zahlreiche Vorteile bietet, ist es wichtig, die Auswirkungen auf die Umwelt zu berücksichtigen. Eine angemessene Abwasserbehandlung ist erforderlich, um schädliche Auswirkungen auf Wasserlebewesen und Ökosysteme aufgrund von Abbauprodukten von this compound zu verhindern .
Enteisungsmittel
In kälteren Klimazonen wird this compound als Enteisungsmittel für Straßen und Start- und Landebahnen verwendet. Es senkt den Gefrierpunkt von Wasser effektiv, verhindert so die Eisbildung und wird wegen seiner umweltfreundlichen Eigenschaften bevorzugt .
Wirkmechanismus
Target of Action
Sodium formate-d is the deuterium labeled Sodium formate . It is a salt of formic acid and sodium hydroxide . The primary targets of Sodium formate-d are the biochemical reactions where it acts as a source of hydrogen .
Mode of Action
Sodium formate-d can act as a formylating agent, introducing a formyl group (HCO) to other compounds . These reactions typically involve the use of strong bases and reducing agents . Sodium formate-d has been used for a long time as a technological additive for H2 release in the dehydrogenation of formic acid .
Biochemical Pathways
Sodium formate-d plays a role in the synthesis of formic acid, it is converted by sulfuric acid via the following reaction equation: Sodium formate is converted with sulfuric acid to formic acid and sodium sulfate . Sodium formate-d is also involved in the hydrothermal reactions of biomass decomposition . The results indicate that sodium formate decomposes to mainly H2 (up to 92% yield) with little yield of CO2 .
Pharmacokinetics
Deuterium substitution has been shown to affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to understand the ADME properties of Sodium formate-d and their impact on bioavailability.
Result of Action
The reaction of Sodium formate-d leads to the production of hydrogen . On heating, sodium formate decomposes to form sodium oxalate and hydrogen . The resulting sodium oxalate can be converted by further heating to sodium carbonate upon release of carbon monoxide .
Action Environment
Sodium formate-d is usually stable under normal conditions . Its action can be influenced by environmental factors such as temperature and pressure . For instance, the reaction of sodium formate was complete at just above 400 °C, or after 60 min at 350 °C . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors.
Safety and Hazards
Sodium formate can lead to the release of irritating gases and vapors when thermally decomposed . Fine dust dispersed in air may ignite, and dust can form an explosive mixture with air . It is very hazardous in case of ingestion and hazardous in case of skin contact (irritant), of eye contact (irritant), of inhalation .
Zukünftige Richtungen
Sodium formate has been used for a long time as a technological additive for H2 release in the dehydrogenation of formic acid . The exploration of direct H2 production by SF decomposition is a practical means of significant importance . A highly selective “on–off” switch for on-demand H2 release from SF was successfully developed by pH regulation .
Eigenschaften
IUPAC Name |
sodium;deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-RWQOXAPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583625 | |
| Record name | Sodium (~2~H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-15-4 | |
| Record name | Sodium (~2~H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium formate-D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes sodium formate-d particularly useful in studying metabolic processes?
A1: Sodium formate-d ([1], []) is a valuable tool in metabolic studies due to the presence of deuterium. Deuterium, a stable isotope of hydrogen, can be incorporated into molecules to investigate reaction mechanisms and metabolic pathways. By comparing the rates of reactions or metabolic conversions involving deuterated compounds to their non-deuterated counterparts, researchers can gain insights into the kinetic isotope effects, revealing details about the rate-limiting steps in these processes. This makes sodium formate-d useful for studying the metabolism of one-carbon compounds like formaldehyde and formate.
Q2: Can you provide an example of how sodium formate-d has been utilized in recent research?
A2: A recent study [] demonstrated the effectiveness of sodium formate-d as a deuterium source in a novel palladium/norbornene catalyzed cascade alkylation and deuteration reaction with aryl iodides. This method allows for the efficient synthesis of congested deuterium-labeled arenes, which are valuable compounds for various applications, including medicinal chemistry and materials science. The use of sodium formate-d in this reaction resulted in high deuterium incorporation exceeding 98%, highlighting its effectiveness as a deuterium source for organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)



